N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
Overview
Description
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide is an organic compound with the molecular formula C12H9F3N2O. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an oxopropanamide moiety. It is a white to almost white powder or crystalline solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0°C to 10°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- ®-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropionamide
- N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
Uniqueness
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and trifluoromethyl groups enhances its stability and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c1-6(17)10(18)16-8-3-2-7(5-15)9(4-8)11(12,13)14/h2-4H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMBAOCZDHBYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432561 | |
Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-69-8 | |
Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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